molecular formula C26H27N3O5S B11076165 Ethyl [3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-5'-phenyl-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate

Ethyl [3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-5'-phenyl-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate

Cat. No.: B11076165
M. Wt: 493.6 g/mol
InChI Key: WLSNEQRAVQHCFH-UHFFFAOYSA-N
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Description

“Ethyl [3’-[2-(methylthio)ethyl]-2,4’,6’-trioxo-5’-phenyl-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate” is a complex compound with a captivating structure. Let’s break it down step by step.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route starts with the reaction of m-anisidine with NaNO₂ and concentrated aqueous hydrochloric acid.

Industrial Production:: While industrial-scale production methods may vary, the key steps involve efficient and scalable transformations to achieve the desired compound. These methods often optimize yield, cost, and safety considerations.

Chemical Reactions Analysis

Reactivity:: “Ethyl [3’-[2-(methylthio)ethyl]-2,4’,6’-trioxo-5’-phenyl-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate” can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the aromatic ring can be replaced.

Common Reagents::

    Ethyl α-ethylacetoacetate: Used in the initial step.

    NaNO₂ and HCl: Involved in diazotization.

    Various reducing agents: For reduction reactions.

Major Products:: The specific products depend on reaction conditions, but they often include derivatives of the indole-pyrrolo ring system.

Scientific Research Applications

Chemistry:: Researchers explore its reactivity, stability, and applications in organic synthesis.

Biology and Medicine::

    Anticancer Properties: Investigated for potential antitumor effects.

    Microbial Activity: Studied for antimicrobial properties.

    Biological Targets: Interactions with cellular components.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, this unique spiro[indole-pyrrolo] structure sets it apart. Researchers may compare it with related molecules to understand its distinct properties.

Properties

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

IUPAC Name

ethyl 2-[1-(2-methylsulfanylethyl)-2',4,6-trioxo-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-1'-yl]acetate

InChI

InChI=1S/C26H27N3O5S/c1-3-34-20(30)15-28-19-12-8-7-11-17(19)26(25(28)33)22-21(18(27-26)13-14-35-2)23(31)29(24(22)32)16-9-5-4-6-10-16/h4-12,18,21-22,27H,3,13-15H2,1-2H3

InChI Key

WLSNEQRAVQHCFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C3(C1=O)C4C(C(N3)CCSC)C(=O)N(C4=O)C5=CC=CC=C5

Origin of Product

United States

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